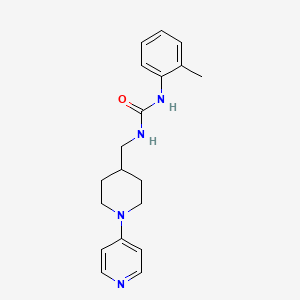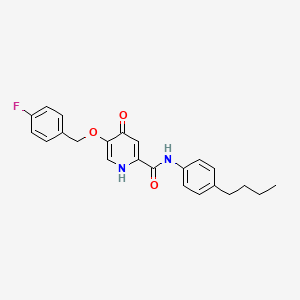![molecular formula C25H27N3O3S B2504047 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403728-51-8](/img/no-structure.png)
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- The synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, involving compounds related to the chemical , has been achieved through various reactions, highlighting the compound's potential as a building block in organic synthesis (Markosyan et al., 1996).
Applications in Drug Design and Biological Activity
- Studies have demonstrated the synthesis of various quinazoline and quinazolinone derivatives, indicating their relevance in drug design, with some derivatives showing promising biological activities such as anti-monoamine oxidase and antitumor effects (Markosyan et al., 2015).
Computational Studies and Chemical Properties
- Computational studies using Density Functional Theory (DFT) have been conducted on quinazoline derivatives, providing insights into their electronic properties and potential applications in material science (Mohamed et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the addition of the side chains.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloroacetyl chloride", "cyclohexene", "thiourea", "ethyl 3-aminocrotonate", "sodium methoxide", "sodium hydride", "ethyl 2-bromoacetate", "sodium ethoxide", "2-methoxybenzaldehyde", "sodium borohydride", "sulfuric acid", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Synthesis of 2-methoxy-N-(2-methoxybenzyl)benzamide: 2-methoxybenzylamine is reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-methoxybenzyl)acetamide. This intermediate is then reacted with 2-methoxybenzaldehyde in the presence of sodium methoxide to form 2-methoxy-N-(2-methoxybenzyl)benzamide.", "Synthesis of 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester: Thiourea is reacted with ethyl 3-aminocrotonate to form 3-ethyl-2-imino-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. This intermediate is then reacted with sodium hydride and ethyl 2-bromoacetate to form 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Synthesis of 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester is hydrolyzed with sulfuric acid to form 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid. This intermediate is then reacted with acetic anhydride and triethylamine to form 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-acetate. Finally, this intermediate is reacted with 2-methoxy-N-(2-methoxybenzyl)benzamide in the presence of N,N-dimethylformamide, dichloromethane, and triethylamine to form the desired compound, 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Número CAS |
403728-51-8 |
Nombre del producto |
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Fórmula molecular |
C25H27N3O3S |
Peso molecular |
449.57 |
Nombre IUPAC |
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H27N3O3S/c1-31-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(32)28(24(20)30)14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,26,29)(H,27,32) |
Clave InChI |
UFPNUKXOBWCEKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CCCCC4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)



![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)
![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)
